Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate
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Overview
Description
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activities
Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate, through its derivatives, has been explored for antitumor activities. For instance, the synthesis of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate indicated anti-tumor effects in vitro (Wang Yuan-chao, 2011).
Amino Acid Ester Isocyanates
The compound has been used in the synthesis of amino acid ester isocyanates. A study explored the synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate, highlighting its relevance in chemical synthesis and potential medicinal applications (J. Tsai, Leo R. Takaoka, N. Powell, J. Nowick, 2003).
Novel N-(α-Bromoacyl)-α-amino Esters
Research on novel N-(α-bromoacyl)-α-amino esters involving methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate has been conducted. This study not only synthesized these compounds but also investigated their cytotoxicity, anti-inflammatory, and antibacterial activity, showing low cytotoxicity and the absence of antibacterial and anti-inflammatory activity in tested concentrations (D. Yancheva et al., 2015).
Asymmetric Syntheses of β-hydroxy-α-amino Acids
The compound has been instrumental in the asymmetric syntheses of β-hydroxy-α-amino acids. A study demonstrated the preparation of diastereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid from enantiopure α-hydroxy-β-amino esters, indicating its significance in advanced organic synthesis (S. Davies et al., 2013).
Efficient Asymmetric Synthesis
Efficient asymmetric synthesis involving selectively-protected anti and syn, methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate was reported, showcasing its utility in creating complex organic molecules (Sang-Hyeup Lee et al., 2001).
Novel Multifunctional Hydroxypyridinone Derivatives
Exploring its potential in food preservation, a study investigated novel hydroxypyridinone derivatives containing the compound for their antimicrobial and antioxidant activities, highlighting its application in extending the shelf life of shrimp (Xiao-yan Dai et al., 2016).
Mechanism of Action
Target of Action
Based on its structural similarity to 2-hydroxy-2-methylpropiophenone , it may act as a radical photoinitiator (PI) molecule .
Mode of Action
As a potential photoinitiator, Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate might interact with its targets by absorbing UV radiation and initiating a chemical reaction . This process typically results in the crosslinking of polymers .
Biochemical Pathways
In the context of photoinitiators, the compound could potentially influence the polymerization process, leading to the formation of crosslinked polymers .
Pharmacokinetics
Its solubility, density, and other physical properties can impact its bioavailability .
Result of Action
As a potential photoinitiator, it may contribute to the formation of crosslinked polymers when exposed to uv radiation .
Properties
IUPAC Name |
methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,10-16)15-12(13(17)18-3)9-11-7-5-4-6-8-11/h4-8,12,15-16H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFEKVNLXOQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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